molecular formula C23H28N8O B612035 Bms-911543 CAS No. 1271022-90-2

Bms-911543

Cat. No. B612035
M. Wt: 432.52142
InChI Key: JCINBYQJBYJGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . It has potent anti-proliferative and pharmacodynamic effects in cell lines and in vivo models dependent upon JAK2 signaling . It also has little activity in cells dependent on other JAK family pathways .


Synthesis Analysis

A systematic method development approach was used to optimize the mass spectrometry, chromatography, and sample extraction conditions, and to minimize potential bioanalytical risks . The validated method utilizes stable-isotope labeled (13)C4-BMS-911543 as the internal standard .


Molecular Structure Analysis

BMS-911543 is a pyrrolopyridine small-molecule inhibitor . It was initially characterized using an in vitro assay with human recombinant JAK enzyme .


Chemical Reactions Analysis

BMS-911543 displayed potent anti-proliferative and pharmacodynamic effects in cell lines dependent upon JAK2 signaling . It also displayed anti-proliferative responses in colony growth assays using primary progenitor cells isolated from patients with JAK2 V617F-positive myeloproliferative neoplasms .


Physical And Chemical Properties Analysis

BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . After repeat dosing, greater than dose-proportional increase in the Cmax and AUC, and drug accumulation was observed at doses ≥40mg BID .

Scientific Research Applications

Application 1: Treatment of Myeloproliferative Neoplasms

  • Specific Scientific Field : Hematology/Oncology
  • Summary of the Application : BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . It has shown anticancer activity through inhibition of the JAK/STAT signaling cascade in in vitro and in vivo models of myeloproliferative neoplasms (MPNs), which display constitutively active JAK2 signaling .
  • Methods of Application or Experimental Procedures : BMS-911543 was evaluated in colony growth assays using primary progenitor cells isolated from patients with JAK2 V617F-positive MPNs . In a multicenter phase 1/2a study, BMS-911543 was administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 .
  • Results or Outcomes : BMS-911543 resulted in an increased anti-proliferative response in MPN cells as compared with those from healthy volunteers . In the phase 1/2a study, 84 patients were treated and the maximum tolerated dose (MTD) was defined as 200mg BID .

Application 2: Limited Efficacy in a Murine Model of JAK2V617F Myeloproliferative Neoplasm

  • Specific Scientific Field : Hematology/Oncology
  • Methods of Application or Experimental Procedures : BMS-911543 was tested in a murine retroviral transduction – transplantation model of JAK2 V617F MPN . Treatment was initiated at two dose levels (3 mg/kg and 10 mg/kg) when the hematocrit exceeded 70% .
  • Results or Outcomes : After 42 days of treatment, the proportion of JAK2 V617F-positive cells in hematopoietic tissues was identical to controls or slightly increased compared to controls . Plasma concentrations of IL-6, IL-15, and TNFα were elevated in MPN mice and reduced in the high dose treatment group, while other cytokines were unchanged .

Application 3: Functionally Selective Small Molecule Inhibitor of JAK2

  • Specific Scientific Field : Hematology/Oncology
  • Summary of the Application : BMS-911543 is a functionally selective small molecule inhibitor of JAK2 . It has potent anti-proliferative and pharmacodynamic effects in mutated JAK2-expressing cell lines dependent upon JAK2-STAT signaling .
  • Methods of Application or Experimental Procedures : BMS-911543 was evaluated in cell lines expressing mutated JAK2 . The drug’s effects on cell proliferation and JAK2-STAT signaling were assessed .
  • Results or Outcomes : BMS-911543 demonstrated potent anti-proliferative effects in these cell lines . It had little activity in cell types dependent on other pathways such as JAK1 and JAK3 .

Safety And Hazards

In vitro, BMS-911543 demonstrates high selectivity within the JAK family and across a large kinase panel . It also has little activity in cells dependent on other JAK family pathways . Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator are recommended when handling BMS-911543 .

Future Directions

BMS-911543 has been administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 . The aim of the study is to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-911543 .

properties

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155403
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bms-911543

CAS RN

1271022-90-2
Record name BMS-911543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-911543
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-911543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (Z)-N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tent-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.
Name
butyl 1-methylhydrazinecarboxylate
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a vial containing 1,5-dimethyl-1H-pyrazol-3-amine (13.60 mg, 0.122 mmol), Pd2(dba)3 (4.67 mg, 5.10 μmol), Xantphos (5.90 mg, 10.20 μmol), and cesium carbonate (100 mg, 0.306 mmol) was added N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45.8 mg, 0.102 mmol) in DME (1020 μL). The reaction mixture was sparged with argon for 5 min, the vial was capped, and the reaction mixture was heated at 90° C. 1 h. The reaction mixture was diluted with dichloromethane and vacuum filtered through Celite. The filtrate was concentrated in vacuo. The crude residue was purified via flash column chromatography using an ISCO 12 g column eluting with 1-10% MeOH/CH2Cl2). N,N-Dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (14 mg, 31.7% yield) was isolated as an off-white solid.
Quantity
13.6 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4.67 mg
Type
catalyst
Reaction Step One
Name
N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide
Quantity
45.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1020 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (Z)—N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tert-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.

Citations

For This Compound
347
Citations
AV Purandare, TM McDevitt, H Wan, D You… - Leukemia, 2012 - nature.com
… BMS-911543 also displayed anti-proliferative responses in … Similar to these in vitro observations, BMS-911543 was also highly … Collectively, our results highlight BMS-911543 as a …
Number of citations: 84 www.nature.com
H Wan, GM Schroeder, AC Hart, J Inghrim… - ACS medicinal …, 2015 - ACS Publications
… Crystal structure of BMS-911543 bound to the kinase catalytic domain of JAK2. The carbons of BMS-911543 are colored in pink and the carbons for JAK2 are colored in green except for …
Number of citations: 35 pubs.acs.org
A Pardanani, AW Roberts, JF Seymour, K Burbury… - Blood, 2013 - Elsevier
… BMS-911543 was generally well tolerated and has an acceptable safety and efficacy profile. BMS-911543 induced rapid control of constitutional symptoms, and splenomegaly in …
Number of citations: 27 www.sciencedirect.com
TA Mace, R Shakya, O Elnaggar, K Wilson, HM Komar… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… to BMS-911543, requiring high micromolar concentrations to achieve targeted inhibition of Jak/STAT signaling. Similarly, BMS-911543 had … However, BMS-911543 potently inhibited …
Number of citations: 13 www.ncbi.nlm.nih.gov
N Gangat, KH Begna, A Al-Kali, W Hogan… - Blood cancer …, 2023 - nature.com
… We pioneered early clinical development of momelotinib, ruxolitinib, fedratinib and BMS-911543 JAKi for the treatment of MF, therefore the current study is uniquely poised to provide …
Number of citations: 9 www.nature.com
AV Purandare, A Pardanani, T McDevitt, M Gottardis… - Blood, 2010 - Elsevier
… of BMS-911543, a potent and functionally selective small molecule inhibitor of the Janus kinase family (JAK) member, JAK2. BMS-911543 … the characterization of BMS-911543, a potent …
Number of citations: 4 www.sciencedirect.com
MA Fitzgerald, O Soltani, C Wei, D Skliar… - The Journal of …, 2015 - ACS Publications
… When devising a new synthetic strategy for the synthesis for BMS-911543 (1), and in contrast to the prior approach, we surmised that a disconnection through the central ring of the …
Number of citations: 33 pubs.acs.org
J Liu, L Yuan, G Liu, JX Shen, AF Aubry… - … of Chromatography B, 2015 - Elsevier
… of BMS-911543 and its internal standard, 13 C 4 -BMS-911543, … 437 are the predominant ion of BMS-911543 and its internal … The most abundant product ions of BMS-911543 and its …
Number of citations: 7 www.sciencedirect.com
AD Pomicter, AM Eiring, AV Senina, MS Zabriskie… - Experimental …, 2015 - Elsevier
… BMS-911543 is a highly selective inhibitor of JAK2. In kinase assays, BMS-911543 is 356 … BMS-911543 was shown to selectively inhibit the proliferation of JAK2-dependent cell lines …
Number of citations: 11 www.sciencedirect.com
N Gangat, KH Begna, A Al-Kali, WJ Hogan, MR Litzow… - Blood, 2022 - ashpublications.org
Introduction Currently, ruxolitinib, fedratinib and pacritinib are three FDA-approved JAK2 inhibitors used for palliation of splenomegaly and constitutional symptoms in patients with …
Number of citations: 3 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.